molecular formula C14H25Cl2N3O2 B6206507 benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride CAS No. 2694735-18-5

benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride

Cat. No.: B6206507
CAS No.: 2694735-18-5
M. Wt: 338.3
InChI Key:
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Description

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is a chemical compound with the molecular formula C14H23N3O2·2HCl. It is a derivative of carbamate and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, an aminopropyl chain, and a carbamate moiety, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the presence of the carbamate group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
  • N-Benzyl-N-(3-aminopropyl)carbamate
  • Benzyl N-(3-aminopropyl)carbamate

Uniqueness

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is unique due to its specific structural features, such as the presence of both benzyl and aminopropyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2694735-18-5

Molecular Formula

C14H25Cl2N3O2

Molecular Weight

338.3

Purity

95

Origin of Product

United States

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